molecular formula C13H12Si B8224121 5-methyl-5H-benzo[b][1]benzosilole

5-methyl-5H-benzo[b][1]benzosilole

Cat. No.: B8224121
M. Wt: 196.32 g/mol
InChI Key: JWEDJHZOFJNYNA-UHFFFAOYSA-N
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Description

5-Methyl-5H-benzo[b][1]benzosilole is a silicon-containing heterocyclic compound with a fused bicyclic structure, where a silicon atom replaces one carbon atom in the five-membered ring. This substitution confers unique electronic and steric properties compared to all-carbon analogs. The compound is structurally characterized by a silicon atom bonded to a methyl group (Si–Me) at the 5-position, fused with two benzene rings (Figure 1). Its molecular formula is C₁₄H₁₄Si, and it is part of the broader class of benzoheteroles, which include analogs with Group 14 (Si, Ge), 15 (P), and 16 (S, Se) heteroatoms .

Benzosiloles, including 5-methyl derivatives, are valued in materials science for their high electron mobility, thermal stability, and tunable optoelectronic properties. These features make them critical in organic light-emitting diodes (OLEDs), semiconductors, and photovoltaic devices .

Properties

IUPAC Name

5-methyl-5H-benzo[b][1]benzosilole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEDJHZOFJNYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH]1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H-benzobbenzosilole typically involves the formation of a silicon-bridged structure. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzosilole ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for 5-methyl-5H-benzobbenzosilole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H-benzobbenzosilole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, usually with reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction could produce silanes. Substitution reactions can lead to various substituted benzosilole derivatives .

Scientific Research Applications

5-methyl-5H-benzobbenzosilole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-methyl-5H-benzobbenzosilole involves its interaction with specific molecular targets and pathways. The silicon atom in the structure can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to various effects, such as changes in fluorescence or conductivity, depending on the application .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Group 14 Analogs

Table 1: Key Properties of Group 14 Benzoheteroles

Compound Heteroatom Key Substitutents Bandgap (eV) Synthetic Method (Yield%) Application Example
5-Methyl-5H-benzo[b][1]benzosilole Si 5-Me ~3.1 Rh-catalyzed annulation (85%) OLED hole-blocking layer
5,5-Dimethyl-5H-dibenzo[b,d]silole Si 5,5-diMe ~3.0 Ru-catalyzed RCM (78%) Electron-transport materials
Benzogermole Ge 5-Me ~2.8 Rh-catalyzed (60°C, 90%) Low-temperature semiconductors
  • Silicon vs. Germanium Analogs :
    Benzogermoles exhibit narrower bandgaps (~2.8 eV) due to Ge’s lower electronegativity and larger atomic radius, enhancing π-conjugation and red-shifted emission. However, they are less thermally stable than benzosiloles .
  • Substituent Effects :
    Methyl groups at the 5-position (e.g., 5,5-dimethyl derivatives) increase steric bulk, reducing intermolecular aggregation in OLEDs. This enhances photoluminescence quantum yields (PLQY) by up to 40% compared to unsubstituted benzosiloles .
Comparison with Group 15 and 16 Benzoheteroles

Table 2: Cross-Group Comparison of Benzoheteroles

Compound Heteroatom Key Properties Synthetic Challenges
Benzophosphole (P) P High Lewis acidity, tunable redox properties Air-sensitive intermediates
Benzothiophene (S) S High charge mobility, low-cost synthesis Limited functionalization sites
5-Methyl-benzosilole (Si) Si Balanced electron mobility/thermal stability Requires transition-metal catalysts
  • Phosphorus Analogs: Benzophospholes exhibit strong electron-accepting behavior due to P’s lone pair, making them suitable for n-type semiconductors. However, their synthesis often requires air-sensitive reagents (e.g., organolithium compounds) .
  • Sulfur Analogs :
    Benzothiophenes are widely used in organic photovoltaics due to facile synthesis, but their silicon counterparts offer superior thermal stability (>300°C vs. ~200°C for benzothiophenes) .
Optoelectronic Performance
  • Electrochemiluminescence (ECL) :
    Thiophene-substituted benzosiloles (e.g., 2-thienyl derivatives) exhibit enhanced ECL intensity (1.5× vs. unsubstituted analogs) due to improved charge transfer .
  • OLED Efficiency : this compound derivatives achieve external quantum efficiencies (EQE) of 12–15% in blue-emitting OLEDs, outperforming benzogermoles (EQE ~8%) but lagging behind benzophospholes (EQE ~18%) due to their lower electron-injection barriers .

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